
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
Overview
Description
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O4S. It is a piperidine derivative that features a tert-butyl carbamate group and a methylsulfonyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general steps include:
Formation of the piperidine intermediate: This involves the reaction of piperidine with appropriate reagents to introduce the desired substituents.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine intermediate with tert-butyl chloroformate.
Addition of the methylsulfonyl group: Finally, the methylsulfonyl group is introduced using methylsulfonyl chloride under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antagonistic Properties : Research indicates that compounds related to tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate exhibit antagonistic activity against Toll-like receptors (TLRs). These receptors play critical roles in the immune response, and their modulation can be beneficial in treating autoimmune diseases and inflammatory conditions. For instance, studies have shown that derivatives of this compound can reduce autoantibody titers in lupus disease models, suggesting potential therapeutic applications in autoimmune disorders .
Cytotoxic Activity : The compound has been explored for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in specific cancer cell types, making it a candidate for further development as an anticancer agent .
Synthesis and Derivative Development
The synthesis of this compound typically involves reactions with methanesulfonyl chloride and BOC-protected piperidine derivatives. The yields reported from these syntheses are generally high (around 91%), indicating efficient production methods .
Table 1: Synthesis Overview
Reaction Components | Conditions | Yield |
---|---|---|
BOC-4-aminopiperidine + methanesulfonyl chloride | Pyridine, 20°C for 16 hours | 91% |
This efficient synthesis allows for the production of various derivatives, enhancing the compound's applicability in drug discovery.
Pharmacological Studies
NLRP3 Inhibition : Recent studies have investigated the ability of this compound to inhibit NLRP3 inflammasome activation. This pathway is crucial in mediating inflammatory responses, and its inhibition could lead to novel treatments for diseases characterized by excessive inflammation .
Case Study Example : In a study involving differentiated THP-1 cells treated with lipopolysaccharides to induce NLRP3 expression, compounds derived from this compound were shown to significantly reduce pyroptosis, indicating their potential as anti-inflammatory agents .
Potential Applications in Drug Development
Given its properties, this compound is positioned as a promising candidate for further development in several therapeutic areas:
- Autoimmune Diseases : Due to its TLR antagonism.
- Cancer Therapy : As a cytotoxic agent targeting specific cancer cell lines.
- Inflammatory Disorders : Through NLRP3 inhibition.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate: This compound is unique due to its specific combination of functional groups.
This compound: Similar compounds include other piperidine derivatives with different substituents, such as this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tert-butyl carbamate group and a methylsulfonyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a carbamate derivative characterized by its unique molecular structure, which includes a piperidine ring and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties.
- Molecular Formula : C₁₁H₂₂N₂O₄S
- Molecular Weight : 278.37 g/mol
- CAS Number : 287953-38-2
- IUPAC Name : tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including:
- Gram-positive bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, similar to traditional antibiotics like vancomycin and linezolid. This suggests a potential role for the compound in treating antibiotic-resistant infections .
Anticancer Potential
In vitro studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives have shown moderate efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics . The compound’s ability to modulate cellular pathways involved in apoptosis and inflammation positions it as a candidate for further anticancer research .
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in bacterial metabolism and cancer cell signaling. The piperidine ring is critical for binding at the active sites of these targets, while the carbamate group enhances stability and bioavailability .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals how variations in substituents affect potency and selectivity:
Compound Name | Structural Feature | Unique Characteristics |
---|---|---|
tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate | Isopropylsulfonyl group | Enhanced antibacterial activity |
tert-Butyl (1-(phenylsulfonyl)piperidin-4-yl)(methyl)carbamate | Phenylsulfonyl group | Increased lipophilicity affecting bioavailability |
tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamate | Ethylsulfonyl group | Distinct steric effects influencing binding affinity |
This table illustrates how minor changes in chemical structure can lead to significant differences in biological activity, emphasizing the importance of SAR studies in drug development .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antibacterial Efficacy : A study reported that this compound exhibited MIC values comparable to leading antibiotics against resistant strains .
- Inhibition of Pyroptosis : Research on related compounds indicated their potential to inhibit NLRP3-mediated pyroptosis in macrophages, a critical process in inflammatory responses .
- Cancer Cell Studies : Compounds derived from piperidine structures showed promising results in inhibiting breast cancer cell lines, suggesting a potential pathway for therapeutic development .
Q & A
Q. What are the key synthetic routes for preparing tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, and what reaction conditions are critical for success?
Basic Research Question
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:
Protection of the piperidine amine : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) to form the Boc-protected intermediate.
Sulfonylation : React the Boc-piperidine with methylsulfonyl chloride (MsCl) in DCM under anhydrous conditions, catalyzed by TEA, to introduce the methylsulfonyl group.
Critical conditions include maintaining anhydrous environments, controlled temperature (0–25°C), and stoichiometric precision to avoid side reactions (e.g., over-sulfonylation). Purification via silica gel chromatography is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : H and C NMR are essential for confirming the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and sulfonamide signals (e.g., SOCH at ~3.0 ppm). H NMR in CDCl typically resolves piperidine ring protons between 1.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS: calc. 291.138, observed 291.140).
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and sulfonyl (SO, ~1350–1150 cm) stretches .
Q. How can reaction yields be optimized for the sulfonylation step, and what factors contribute to variability?
Advanced Research Question
Yield optimization requires:
- Catalyst and Solvent Selection : Use TEA as a base in DCM for efficient sulfonylation. Alternative solvents (e.g., THF) may reduce reactivity due to poorer solubility.
- Temperature Control : Slow addition of MsCl at 0°C minimizes exothermic side reactions.
- Stoichiometry : A 1.1:1 molar ratio of MsCl to Boc-piperidine prevents excess reagent accumulation.
Variability often arises from residual moisture (hydrolysis) or incomplete Boc deprotection in prior steps. Kinetic monitoring via TLC or in-situ IR is advised .
Q. How should researchers resolve contradictory data in reaction outcomes (e.g., inconsistent yields or byproducts)?
Advanced Research Question
- Systematic Reproducibility Checks : Replicate reactions under identical conditions to isolate operator or equipment variability.
- Byproduct Analysis : Use LC-MS or preparative TLC to isolate and identify side products (e.g., di-sulfonylated species).
- Methodological Adjustments : Cross-reference with literature on analogous compounds (e.g., tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) to identify overlooked variables (e.g., inert atmosphere requirements) .
Q. What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for sulfonylation steps due to MsCl’s volatility and toxicity.
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention.
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or bases .
Q. How can computational modeling (e.g., DFT or COMSOL) enhance the synthesis or application of this compound?
Advanced Research Question
- Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculates transition states to predict sulfonylation pathways and energy barriers.
- Process Optimization : COMSOL Multiphysics simulates heat/mass transfer in scaled-up reactions to avoid hotspots or incomplete mixing.
- Biological Target Prediction : Molecular docking studies (e.g., AutoDock) assess binding affinity to enzymes like proteases, guiding pharmacological studies .
Q. What purification strategies are recommended for isolating this compound from complex mixtures?
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate sulfonylated product from unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar byproducts .
Q. How can researchers identify and mitigate byproducts formed during synthesis?
Advanced Research Question
- High-Resolution Mass Spectrometry (HRMS) : Detect trace byproducts (e.g., di-sulfonylated adducts) with ppm-level accuracy.
- Mechanistic Studies : Use isotopic labeling (e.g., C-Boc) to track reaction pathways.
- Process Adjustments : Introduce scavengers (e.g., polymer-bound TEA) to quench excess MsCl .
Q. What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
- Thermal Stability : Degrades above 40°C; store at 2–8°C.
- Light Sensitivity : Amber vials prevent photodegradation of the sulfonyl group.
- Hydrolytic Stability : Stable in anhydrous DCM or THF; avoid aqueous buffers (pH > 9) to prevent Boc cleavage .
Q. What pharmacological applications are plausible for this compound, and how can its bioactivity be validated?
Advanced Research Question
- Target Identification : Screen against kinase or protease libraries via fluorescence polarization assays.
- In Vitro Testing : Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation).
- Structural Analogues : Compare with tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate, which shows kinase inhibitory activity, to infer mechanism .
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-5-7-13(8-6-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSNHVUSSUREGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649484 | |
Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287953-38-2 | |
Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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